n-Butanesulfonyl fluoride

Catalog No.
S661198
CAS No.
660-12-8
M.F
C4H9FO2S
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butanesulfonyl fluoride

CAS Number

660-12-8

Product Name

n-Butanesulfonyl fluoride

IUPAC Name

butane-1-sulfonyl fluoride

Molecular Formula

C4H9FO2S

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C4H9FO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3

InChI Key

NHGWSCVQFRCBSV-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)F

Canonical SMILES

CCCCS(=O)(=O)F

Industrial Production of Fluorinated Polymers

Field: Industrial Chemistry

Application: Sulfonyl fluorides are used in the industrial production of fluorinated polymers . These polymers have unique properties due to the strong carbon-carbon bonds and extremely stable carbon-fluorine bonds .

Methods: The production involves polymerizations of fluoroethenes . The unique properties of these polymers were recognized during the Manhattan Project, where there was an urgent need for a material that would withstand the highly corrosive environment .

Results: The worldwide annual sales volume of fluoropolymers is more than 230,000 tonnes .

Development of New Synthetic Methods

Field: Organic Chemistry

Application: Sulfonyl fluorides are used as targets and substrates in the development of new synthetic methods . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Methods: New synthetic approaches include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Non-sulfur-containing substrates have led to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel .

Results: The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Electrophiles in Palladium Catalyzed Cross Coupling Reactions

Field: Organic Synthesis

Application: Perfluorobutanesulfonyl fluoride serves as an entry point to nonafluorobutanesulfonates, which are valuable as electrophiles in palladium catalyzed cross coupling reactions .

Methods: It is prepared by the electrochemical fluorination of sulfolane .

Results: This method provides a way to introduce the nonafluorobutanesulfonyl group into organic molecules, which can then be used in further synthetic transformations .

Synthesis of Aryl and Alkenyl Nonaflates

Application: Aryl and alkenyl nonaflates are useful as electrophiles in palladium catalyzed cross coupling reactions . They are synthesized using perfluoroalkylsulfonylating agents .

Methods: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .

Results: Their resistance to hydrolysis makes nonaflates superior electrophiles in Buchwald-Hartwig couplings .

Industrial Production of Fluorinated Oligomers and Polymers

Application: Sulfonyl fluorides are used in the industrial production of fluorinated oligomers and polymers . These polymers have unique properties due to the strong carbon-carbon bonds and extremely stable carbon-fluorine bonds .

Use in Fire-Fighting Agents and Coating Additives

Field: Industrial Applications

Application: Sulfonyl fluorides are used in the production of fire-fighting agents, emulsifiers for fluoropolymers, oil and water repellents, and paint and coating additives .

Methods: The first surfactants and textile treatments, containing perfluoroalkyl chains, were commercialized by 3M in the 1960s .

Results: Since then, major applications that were developed included fire-fighting agents, emulsifiers for fluoropolymers, oil and water repellents and paint and coating additives .

Synthesis of Aryloxysilanes

Application: Nonaflates can be used to prepare aryl nonaflates by reacting with corresponding aryloxysilanes in the presence of fluoride ion .

Methods: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates .

n-Butanesulfonyl fluoride is an organic compound with the molecular formula C₄H₉FO₂S. It is a colorless to pale yellow liquid that is soluble in many organic solvents but immiscible with water. This compound is characterized by the presence of a sulfonyl fluoride functional group, which makes it a useful reagent in organic synthesis and various

There is no current information available on the specific mechanism of action of n-BSF.

  • Corrosive: The S-F bond can be reactive and potentially damage skin and eyes on contact [].
  • Toxic: Similar compounds can be harmful if inhaled or ingested.

  • Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. For example, it reacts with alcohols to form n-butanesulfonate esters .
  • Electrophilic Reactions: It acts as an electrophile in reactions with enolates and other nucleophiles, enabling the synthesis of various derivatives like nonaflates .
  • Fluorination Reactions: n-Butanesulfonyl fluoride can be involved in direct fluorination processes, converting alcohols into their corresponding fluorinated products .

n-Butanesulfonyl fluoride can be synthesized through several methods:

  • Direct Fluorination: This method involves the reaction of butanesulfonyl chloride with a fluorinating agent under controlled conditions.
  • Electrochemical Fluorination: In this process, butanesulfonic acid or its derivatives undergo electrochemical treatment to yield n-butanesulfonyl fluoride .
  • Reactions with Alcohols: The conversion of primary or secondary alcohols to n-butanesulfonyl derivatives can also be achieved using n-butanesulfonyl fluoride in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

n-Butanesulfonyl fluoride has various applications in chemical synthesis and industry:

  • Synthetic Chemistry: It serves as an essential reagent for introducing sulfonyl groups into organic compounds, which can be crucial for drug development and material science.
  • Fluorinated Compounds: The compound is used to synthesize fluorinated surfactants and other specialty chemicals, enhancing their properties for industrial applications.
  • Biochemical Research: It is employed in laboratory settings for modifying biomolecules and studying enzyme mechanisms.

Interaction studies involving n-butanesulfonyl fluoride focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can effectively react with alcohols and amines to yield corresponding sulfonate esters and sulfonamides, respectively. These interactions are significant for understanding its utility in organic synthesis and potential biological implications.

Several compounds share structural similarities with n-butanesulfonyl fluoride, including:

Compound NameMolecular FormulaUnique Features
Butanesulfonic acidC₄H₁₀O₂SNon-fluorinated analog; used in surfactants
Perfluorobutanesulfonyl fluorideC₄F₉O₂SHighly fluorinated; used for specialized applications
Trifluoromethanesulfonic acidCF₃SO₂HStrong acid; widely used as a sulfonating agent

Uniqueness of n-Butanesulfonyl Fluoride:
n-Butanesulfonyl fluoride stands out due to its balance of reactivity and stability compared to other similar compounds. Its ability to introduce sulfonyl groups while being less reactive than trifluoromethanesulfonic acid makes it particularly valuable in synthetic chemistry where controlled reactions are necessary.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

660-12-8

Wikipedia

1-Butanesulfonyl fluoride

Dates

Modify: 2023-08-15

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